molecular formula C15H18N8O B2826209 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034600-84-3

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2826209
CAS RN: 2034600-84-3
M. Wt: 326.364
InChI Key: MBFQZJZDEHDQRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related triazoloquinazolinone derivative was synthesized through ring-opening, ring-closing, and substitution reactions. The structure was characterized by 1H and 13C NMR, FTIR, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic methods and density functional theory (DFT) calculations . The crystal structure was determined by X-ray diffraction analysis, and the geometric data were found to be very close to the DFT calculated results for the optimized structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, the storage temperature for a related compound is recommended to be in a dark place, under inert atmosphere, at room temperature .

Scientific Research Applications

Cardiovascular Research Applications

Compounds with structural similarities to the specified chemical have been explored for their cardiovascular benefits, particularly in vasodilating and antihypertensive activities. For example, certain 1,2,4-triazolo and pyrimidine derivatives have shown promise as potential cardiovascular agents due to their potent coronary vasodilating and antihypertensive properties, comparable to known drugs like trapidil and guanethidine sulfate (Sato et al., 1980).

Antimicrobial and Antifungal Applications

Derivatives within the same chemical family have been synthesized and evaluated for antimicrobial and antifungal efficacy. Thienopyrimidine derivatives, for instance, exhibited pronounced antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Anticonvulsant Activity

Research into pyrazolo and triazolo pyrimidines has also explored their utility in anticonvulsant applications. Analogues containing imidazole ring modifications have been tested for their effectiveness against seizures, highlighting the structural versatility and potential therapeutic uses of this compound class in neurology (Kelley et al., 1995).

Antitumor and Antimicrobial Synthesis

The versatility of the compound structure allows for the synthesis of enaminones and derivatives with significant antitumor and antimicrobial activities. This includes the development of substituted pyrazoles that have shown inhibition effects against certain cancer cell lines, comparable to standard treatments like 5-fluorouracil, and demonstrated antimicrobial properties (Riyadh, 2011).

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For example, a related compound was found to cause myocardial degeneration in rats when it broadly inhibited the phosphodiesterase family .

properties

IUPAC Name

2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O/c1-21-11(6-7-17-21)15(24)16-10-14-19-18-12-4-5-13(20-23(12)14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFQZJZDEHDQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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